Methyl 2-imino-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carboxylate
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Overview
Description
Methyl 2-imino-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring fused with an imino and phenylhydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-imino-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carboxylate typically involves the reaction of methyl 2-amino-3-carboxylate with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-imino-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenylhydrazinylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Methyl 2-imino-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-imino-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-imino-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carboxylate: Similar compounds include other thiophene derivatives with imino and phenylhydrazinylidene groups.
Thiazolidines: These compounds share a similar five-membered ring structure with sulfur and nitrogen atoms.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both imino and phenylhydrazinylidene groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
91293-04-8 |
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Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
methyl 2-amino-5-phenyldiazenylthiophene-3-carboxylate |
InChI |
InChI=1S/C12H11N3O2S/c1-17-12(16)9-7-10(18-11(9)13)15-14-8-5-3-2-4-6-8/h2-7H,13H2,1H3 |
InChI Key |
CELWVZJKYBDLQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)N=NC2=CC=CC=C2)N |
Origin of Product |
United States |
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